Methyl 4-phenylpent-2-enoate
Description
Methyl 4-phenylpent-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond between C2 and C3, a phenyl group at C4, and a methyl ester moiety at C1. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cycloadditions and conjugate addition reactions.
Properties
IUPAC Name |
methyl 4-phenylpent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(8-9-12(13)14-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBHXVMASFQECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)OC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10802739 | |
| Record name | Methyl 4-phenylpent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64252-49-9 | |
| Record name | Methyl 4-phenylpent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-phenylpent-2-enoate can be synthesized through several methods. One common method involves the esterification of 4-phenylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. In this process, an enolate ion is generated from a ketone or ester and then reacted with an alkyl halide to introduce the desired alkyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-phenylpent-2-enoic acid or 4-phenylpentan-2-one.
Reduction: 4-phenylpent-2-en-1-ol.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 4-phenylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 4-phenylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and reactivity differences between Methyl 4-phenylpent-2-enoate and related compounds:
Key Insights:
Ester Group Influence: Methyl esters (e.g., this compound) generally exhibit higher volatility and lower boiling points compared to ethyl analogs (e.g., (E)-Ethyl 4-phenylpent-2-enoate) . Ethyl esters may offer better solubility in non-polar solvents due to increased hydrophobicity .
Double Bond Position: Conjugation in this compound stabilizes the molecule via resonance, making it less reactive toward electrophiles compared to Methyl 2-phenylpent-4-enoate, where the double bond is isolated .
Substituent Effects: Bulky groups (e.g., diphenylmethylene amino in or nitrobenzamido in ) introduce steric hindrance and electronic modulation. For example, the nitro group in withdraws electron density, enhancing the ester's susceptibility to nucleophilic attack.
Stereochemistry :
- (E)-vs. (Z)-configurations (e.g., vs. ) influence spatial arrangement and reactivity. The (Z)-isomer’s intramolecular hydrogen bonding could stabilize transition states in catalytic cycles .
Functional Group Diversity: Amino groups () expand utility in medicinal chemistry, while alkynes () enable applications in bioorthogonal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
